

Application Notes and Protocols: Bacterial Growth Promotion Assay Using Enterobactin

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Compound of Interest

Compound Name: *Enterobactin*

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Introduction

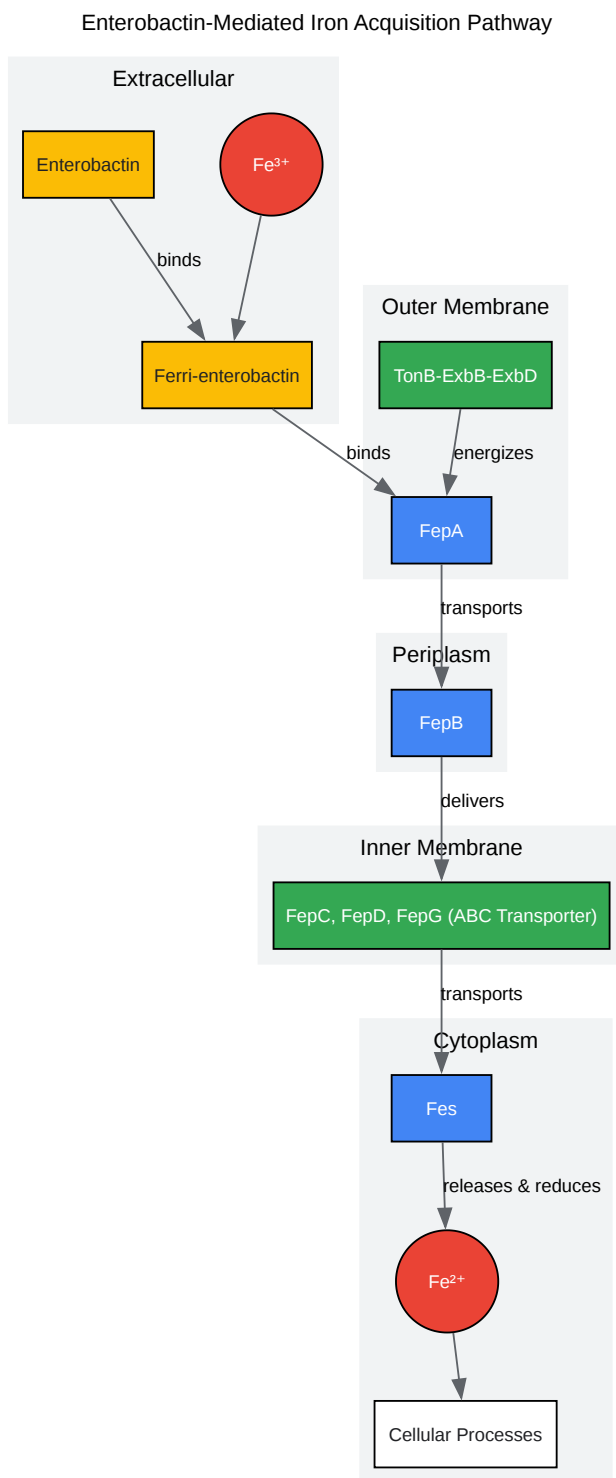
Iron is an essential micronutrient for virtually all living organisms, playing a critical role in numerous cellular processes, including DNA replication, cellular respiration, and metabolism. In host environments, iron is tightly sequestered by host proteins, creating an iron-limited condition that restricts bacterial growth.[1] To overcome this, many bacteria have evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron chelators called siderophores. **Enterobactin** is a catecholate siderophore produced by many Gram-negative bacteria, such as *Escherichia coli* and *Salmonella enterica*, and is one of the strongest known siderophores with an exceptionally high affinity for ferric iron (Fe^{3+}).[2][3] This high affinity allows bacteria to scavenge iron from the host and promote their survival and proliferation, making **enterobactin** a key virulence factor.[1][4]

These application notes provide a detailed protocol for a bacterial growth promotion assay using **enterobactin**. This assay is a valuable tool for studying bacterial iron acquisition, screening for inhibitors of the **enterobactin** pathway, and evaluating the efficacy of "Trojan horse" antimicrobial strategies that utilize the **enterobactin** uptake system to deliver drugs into bacterial cells.[3]

Signaling Pathway: Enterobactin-Mediated Iron Acquisition

The uptake of iron via **enterobactin** involves a well-characterized signaling and transport pathway in Gram-negative bacteria like E. coli. Under iron-deficient conditions, the ferric uptake regulator (Fur) protein dissociates from the DNA, leading to the derepression of genes involved in **enterobactin** biosynthesis (ent genes) and transport (fep genes).[5]

- Biosynthesis and Secretion: **Enterobactin** is synthesized in the cytoplasm and secreted into the extracellular environment.[2]
- Iron Chelation: In the extracellular space, **enterobactin** binds to ferric iron (Fe^{3+}) with extremely high affinity, forming the ferri-**enterobactin** complex.[1][2]
- Outer Membrane Transport: The ferri-**enterobactin** complex is recognized by the outer membrane receptor FepA.[1][2] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.[5]
- Periplasmic Transport: Once in the periplasm, the ferri-**enterobactin** complex binds to the periplasmic protein FepB.
- Inner Membrane Transport: FepB delivers the complex to the inner membrane ABC transporter, consisting of FepD and FepG (permeases) and FepC (ATPase), which actively transports the complex into the cytoplasm.[2]
- Iron Release: In the cytoplasm, the esterase Fes hydrolyzes the **enterobactin** backbone, leading to the release of ferric iron. The iron is then reduced to its ferrous form (Fe^{2+}) for cellular use.[2]



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Caption: **Enterobactin**-mediated iron acquisition pathway in Gram-negative bacteria.

Experimental Protocols

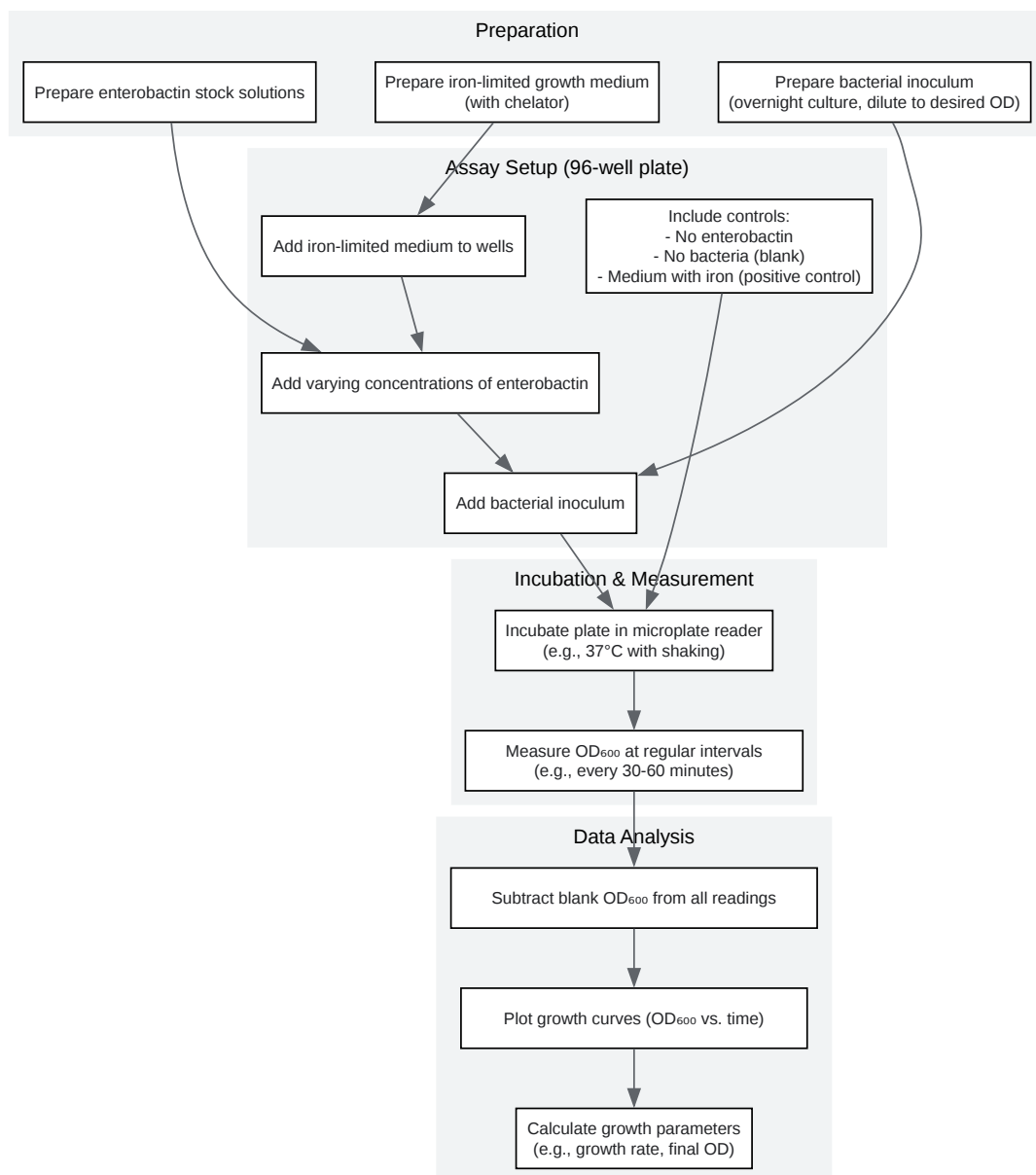
This section provides a detailed protocol for conducting a bacterial growth promotion assay using **enterobactin** in a 96-well microplate format. This method allows for high-throughput screening and quantitative analysis of bacterial growth.

Materials

- Bacterial strain of interest (e.g., *E. coli*, *S. enterica*)
- **Enterobactin** (commercially available or purified)
- Iron-chelating agent (e.g., 2,2'-dipyridyl (DP) or ethylenediamine-di-o-hydroxyphenylacetic acid (EDDHA))
- Growth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton Broth (MHB), or a defined minimal medium like M9)
- Sterile 96-well flat-bottom microplates
- Microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀) and incubation with shaking
- Sterile pipette tips and reagent reservoirs
- Phosphate-buffered saline (PBS)

Experimental Workflow

Experimental Workflow for Bacterial Growth Promotion Assay

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